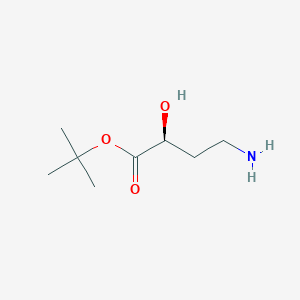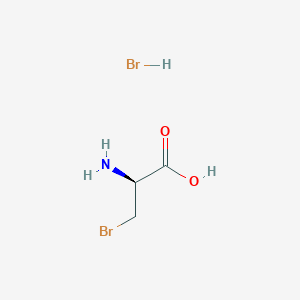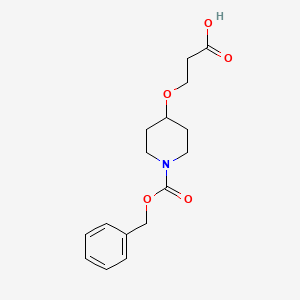
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: is an organic compound with the molecular formula C16H21NO4 It is a derivative of propanoic acid, featuring a piperidine ring substituted with a benzyloxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the piperidine derivative with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the benzyloxycarbonyl group.
科学研究应用
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
3-((1-((tert-Butoxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the piperidine ring.
Uniqueness
- The presence of the benzyloxycarbonyl group provides unique reactivity and stability compared to other protecting groups.
- The combination of the piperidine ring and propanoic acid moiety offers distinct chemical and biological properties.
属性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C16H21NO5/c18-15(19)8-11-21-14-6-9-17(10-7-14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19) |
InChI 键 |
HHDRYSGGQZNTOI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


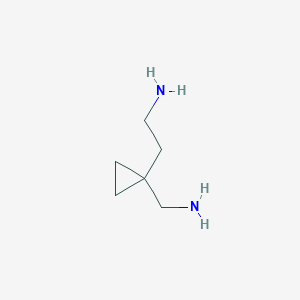

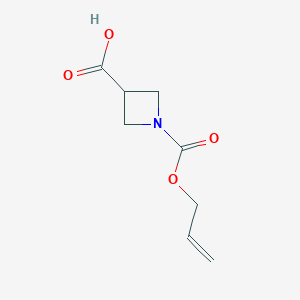
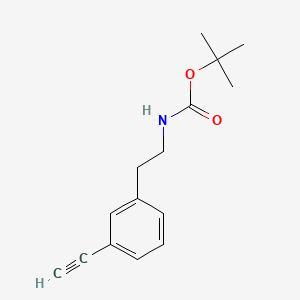
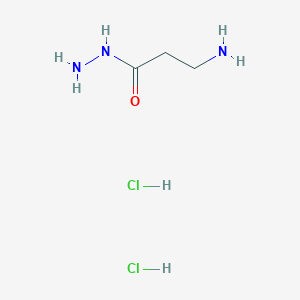
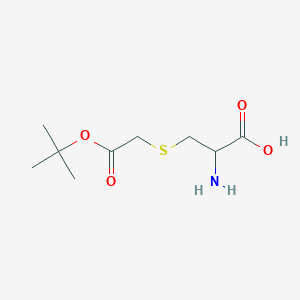
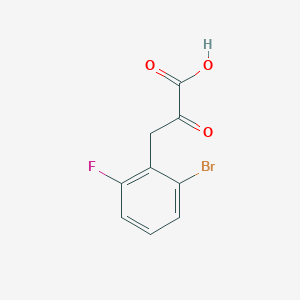
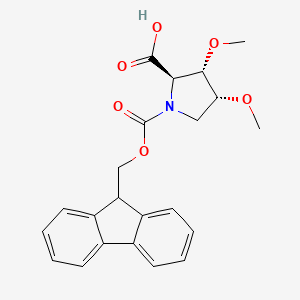
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

